

An In-depth Technical Guide to Difenzoquat: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difenzoquat*

Cat. No.: *B1210283*

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and herbicidal activity of **Difenzoquat**. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity and Structure

Difenzoquat is the common name for the chemical compound 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium. It is a quaternary ammonium salt and a member of the pyrazole class of compounds.[1] Commercially, it is often available as **Difenzoquat** methyl sulfate.[1]

Below is the chemical structure of the **Difenzoquat** cation.

Caption: Chemical structure of the **Difenzoquat** cation.

Identifiers and Molecular Formula

Identifier	Value
IUPAC Name	1,2-dimethyl-3,5-diphenyl-1H-pyrazolium[1]
CAS Number	49866-87-7 (cation)[1]
43222-48-6 (methyl sulfate)	
Molecular Formula	C ₁₇ H ₁₇ N ₂ ⁺ (cation)
C ₁₈ H ₂₀ N ₂ O ₄ S (methyl sulfate)	
Molar Mass	249.34 g/mol (cation)[1]
360.43 g/mol (methyl sulfate)	
SMILES	CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3
InChI	InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1

Physicochemical Properties

Difenzoquat is a colorless and odorless crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value
Melting Point	155-157 °C[1]
Boiling Point	Decomposes before boiling[1]
Water Solubility	765 g/L at 23 °C (methyl sulfate)
Vapor Pressure	Negligible
pKa	Not applicable (quaternary ammonium salt)

Experimental Protocols

Synthesis of Difenzoquat Methyl Sulfate

A representative synthesis of **Difenzoquat** methyl sulfate involves the quaternization of 1,2-dimethyl-3,5-diphenylpyrazole with a methylating agent.^[2]

Materials:

- 1,2-dimethyl-3,5-diphenylpyrazole
- Dimethyl sulfate
- Organic solvent (e.g., Toluene)
- Apparatus for reflux with stirring and temperature control

Procedure:

- Dissolve 1,2-dimethyl-3,5-diphenylpyrazole in the organic solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
- Slowly add an equimolar amount of dimethyl sulfate to the solution while stirring.
- Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The product, **Difenzoquat** methyl sulfate, will precipitate out of the solution.
- Collect the solid product by filtration and wash it with a small amount of cold solvent.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure **Difenzoquat** methyl sulfate.
- Dry the purified product under vacuum.

HPLC Analysis of Difenzoquat

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of **Difenzoquat** in various matrices.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., Selectosil 5 C18, 250 mm x 4.6 mm i.d.)

Mobile Phase and Conditions:

- Method 1: A mixture of methanol and water (60:40, v/v), with the pH adjusted to 3 with phosphoric acid, can be used as the mobile phase.[3] The flow rate is typically set at 1.0 mL/min, and detection is performed at 254 nm.[3]
- Method 2: For analysis in wheat products, a mobile phase of 70% acetonitrile in water containing 0.01 M sodium octanesulfonate, adjusted to pH 3.0, has been reported.

Sample Preparation (for wheat products):

- Extract the sample with acidified acetonitrile.
- Perform aqueous/organic partitioning at acidic and basic pH to clean up the extract.
- Further purify the organic extract using an alumina column.
- Evaporate the elution fraction to dryness and redissolve the residue in the mobile phase for injection into the HPLC system.



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Caption: A representative workflow for the analysis of **Difenzoquat** in a complex matrix using HPLC.

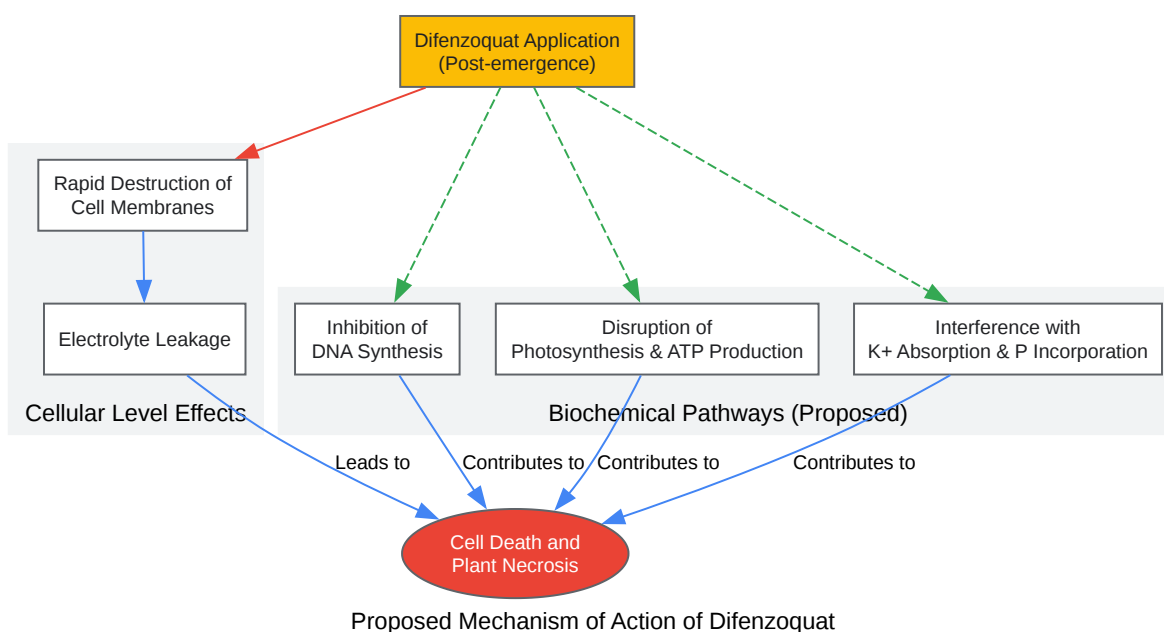
Herbicidal Activity and Mechanism of Action

Difenzoquat is a selective, post-emergence herbicide primarily used for the control of wild oats (*Avena fatua*) in cereal crops.[1] Its herbicidal action is characterized by the rapid destruction of cell membranes.[1][2]

The precise molecular mechanism of action of **Difenzoquat** is not yet fully understood. However, several potential mechanisms have been proposed, including:

- Inhibition of nucleic acid synthesis[4]
- Disruption of photosynthesis and ATP production[4]
- Interference with potassium absorption[4]
- Inhibition of phosphorous incorporation into phospholipids and DNA[4]

Experimental evidence suggests that **Difenzoquat**'s contact activity differs from that of other quaternary ammonium herbicides like paraquat.^[5] For instance, **Difenzoquat** induces electrolyte leakage from plant tissues in both light and dark conditions, whereas paraquat's activity is light-dependent.^[5] Furthermore, studies have indicated that **Difenzoquat** can inhibit DNA synthesis in susceptible plants.^[5]



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Caption: A diagram illustrating the known and proposed mechanisms of **Difenzoquat**'s herbicidal action.

Experimental Protocol for Herbicidal Activity Bioassay

A common method to evaluate the herbicidal activity of a post-emergence herbicide like **Difenzoquat** is a whole-plant pot bioassay.

Materials:

- **Difenzoquat** analytical standard
- Susceptible plant species (e.g., wild oat, *Avena fatua*)
- Pots with a suitable soil mix
- Greenhouse or controlled environment growth chamber
- Spraying equipment calibrated for uniform application

Procedure:

- Sow the seeds of the susceptible plant species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
- Prepare a series of **Difenzoquat** solutions of varying concentrations. A surfactant may be included to enhance foliar uptake.
- Apply the different concentrations of **Difenzoquat** to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water and surfactant.
- Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).
- Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

- At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
- Calculate the percentage of growth reduction for each treatment compared to the control. The data can be used to determine the GR_{50} (the concentration required to inhibit growth by 50%).

Spectroscopic Data (Representative)

While specific, high-resolution spectra for **Difenzoquat** are not readily available in the public domain, the following represents typical spectroscopic data that would be expected for a compound with its structure, based on data from related pyrazole compounds.

^1H and ^{13}C NMR Spectroscopy

^1H NMR (in CDCl_3 , estimated):

- δ (ppm): 7.2-7.8 (m, 10H, Ar-H), 6.5 (s, 1H, pyrazole C4-H), 4.1 (s, 3H, N-CH₃), 3.9 (s, 3H, N-CH₃)

^{13}C NMR (in CDCl_3 , estimated):

- δ (ppm): 150-160 (pyrazole C3, C5), 125-135 (aromatic carbons), 105 (pyrazole C4), 40-45 (N-CH₃)

Infrared (IR) Spectroscopy

Key IR Absorption Bands (estimated):

- Wavenumber (cm^{-1}):
 - 3050-3150 (Aromatic C-H stretch)
 - 2850-3000 (Aliphatic C-H stretch)
 - 1500-1600 (C=C and C=N stretching in aromatic and pyrazole rings)
 - 1400-1500 (C-H bending)

- 690-900 (Aromatic C-H out-of-plane bending)

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- To cite this document: BenchChem. [An In-depth Technical Guide to Difenzoquat: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210283#difenzoquat-chemical-structure-and-properties]

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